5,6-dimethyl-3-propyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
4-Hydroxy-5,6-dimethyl-3-propylpyrrolo[3,2-d]pyrimidin-2-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-5,6-dimethyl-3-propylpyrrolo[3,2-d]pyrimidin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with a pyrrole compound in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5,6-dimethyl-3-propylpyrrolo[3,2-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
4-Hydroxy-5,6-dimethyl-3-propylpyrrolo[3,2-d]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an inhibitor in various biochemical pathways.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-5,6-dimethyl-3-propylpyrrolo[3,2-d]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor with anticancer properties.
Indole Derivatives: These compounds exhibit a wide range of biological activities, including antiviral and anticancer effects.
Pyrido[2,3-d]pyrimidin-5-one: Used in the synthesis of biologically active molecules with antiproliferative properties.
Uniqueness: 4-Hydroxy-5,6-dimethyl-3-propylpyrrolo[3,2-d]pyrimidin-2-one stands out due to its specific structural features and the potential for diverse chemical modifications. Its unique combination of functional groups allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
5,6-dimethyl-3-propyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N3O2/c1-4-5-14-10(15)9-8(12-11(14)16)6-7(2)13(9)3/h6H,4-5H2,1-3H3,(H,12,16) |
InChI Key |
NTCLXWXOMBTJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(N2C)C)NC1=O |
Origin of Product |
United States |
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